Rugocrixan

Description

Rugocrixan is an orally bioavailable non-competitive and selective antagonist of the fractalkine (C-X3-C motif chemokine 1; chemokine ligand 1; CX3CL1; small-inducible cytokine D1) receptor (CX3C chemokine receptor 1; CX3CR1; chemokine, CX3C motif, receptor 1), with potential anti-inflammatory, immunomodulatory and antineoplastic activities. Upon oral administration, this compound specifically and allosterically binds to and blocks CX3CR1, thereby preventing the binding of fractalkine to its receptor and preventing the activity of CX3CR1. This prevents CX3CR1-mediated signaling, prevents the recruitment and extravasation of CX3CR1-expressing subsets of leukocytes and monocytes into tissues and vital organs and inhibits the exaggerated inflammatory response and the associated tissue damage caused by hyperinflammation. This compound also binds to and blocks CX3CR1 on cancer cells, thereby inhibiting proliferation of CX3CR1-expressing tumor cells. In addition, blocking CX3CR1 may suppress DNA repair processes of damaged DNA which prevents cancer cell survival following treatment with DNA damaging agents. Fractalkine, an immunomodulating factor and chemokine, controls the function of certain immune and cancer cells. Fractalkine and its receptor CX3CR1 are elevated in and play key roles in several cancers, inflammatory diseases and heart disease.

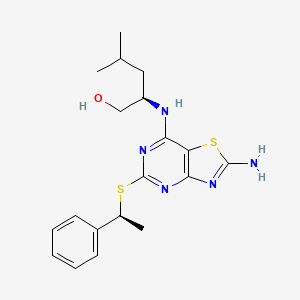

an allosteric modulator of CX3CR1 receptor; structure in first source

Propriétés

IUPAC Name |

(2R)-2-[[2-amino-5-[(1S)-1-phenylethyl]sulfanyl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-methylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5OS2/c1-11(2)9-14(10-25)21-16-15-17(22-18(20)27-15)24-19(23-16)26-12(3)13-7-5-4-6-8-13/h4-8,11-12,14,25H,9-10H2,1-3H3,(H3,20,21,22,23,24)/t12-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQSLMZOWVGBSM-GXTWGEPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)NC1=NC(=NC2=C1SC(=N2)N)SC(C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)SC2=NC3=C(C(=N2)N[C@H](CC(C)C)CO)SC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Rugocrixan's Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rugocrixan (also known as AZD8797 and KAND567) is an orally bioavailable, selective, non-competitive, and allosteric antagonist of the C-X3-C motif chemokine receptor 1 (CX3CR1).[1][2][3] By targeting the CX3CR1-fractalkine (CX3CL1) signaling axis, this compound presents a promising therapeutic strategy for a variety of inflammatory diseases, certain cancers, and cardiovascular conditions.[1][2][3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used for its characterization.

Core Mechanism: Allosteric Antagonism of CX3CR1

This compound exerts its primary effect by binding to an allosteric site on the CX3CR1 receptor, distinct from the binding site of its endogenous ligand, the chemokine fractalkine (CX3CL1).[1][2] This allosteric interaction induces a conformational change in the receptor that prevents the binding of fractalkine and subsequently inhibits receptor activation and downstream signaling.[1] This non-competitive antagonism is a key feature of this compound's pharmacological profile.[5]

The interaction of this compound with CX3CR1 leads to the prevention of CX3CR1-mediated signaling, which in turn inhibits the recruitment and extravasation of leukocytes and monocytes expressing this receptor into tissues.[1][3] This blockade of immune cell trafficking helps to suppress exaggerated inflammatory responses and the associated tissue damage.[1][3]

While this compound is highly selective for CX3CR1, it also demonstrates weak antagonism at the C-X-C motif chemokine receptor 2 (CXCR2).[6] However, its affinity for CX3CR1 is significantly higher, indicating that its primary therapeutic effects are mediated through the inhibition of the CX3CR1 pathway.

Quantitative Pharmacological Data

The binding affinity and functional inhibition of this compound have been quantified in various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Receptor | Cell Line/System | Value | Reference |

| Ki | Human CX3CR1 | HEK293S cells | 3.9 nM | [6] |

| Ki | Rat CX3CR1 | 7 nM | [1][6] | |

| Ki | Human CXCR2 | HEK293S cells | 2800 nM | [6] |

| KB | Human CX3CR1 | 10 nM | [1][6] | |

| IC50 | Human CX3CR1 | B-lymphocyte cell line (Flow Adhesion Assay) | 6 nM | [1][5] |

| IC50 | Human CX3CR1 | Human whole blood (Flow Adhesion Assay) | 300 nM | [1][5] |

Table 1: Binding Affinity and Inhibitory Concentrations of this compound

Signaling Pathways Modulated by this compound

This compound's antagonism of CX3CR1 disrupts key intracellular signaling cascades that are normally initiated by fractalkine binding. The primary pathways affected include G-protein signaling and β-arrestin recruitment.

CX3CR1 Signaling Pathway

The binding of the chemokine fractalkine (CX3CL1) to its receptor, CX3CR1, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. This activation leads to the dissociation of the G-protein subunits (Gα and Gβγ), which in turn modulate the activity of various downstream effectors. This signaling is crucial for immune cell migration and activation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Phase IIa Clinical Trial of KAND567, Fractalkine Receptor Inhibitor, in Patients with ST-Elevation Acute Myocardial Infarction after Percutaneous Coronary Intervention - ePrints - Newcastle University [eprints.ncl.ac.uk]

- 3. Facebook [cancer.gov]

- 4. researchgate.net [researchgate.net]

- 5. AZD8797 is an allosteric non-competitive modulator of the human CX3CR1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

Rugocrixan's Affinity for CX3CR1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Rugocrixan, also known as AZD8797 and KAND567, is an orally bioavailable, allosteric, non-competitive antagonist of the human C-X3-C motif chemokine receptor 1 (CX3CR1).[1][2][3] This receptor and its unique ligand, fractalkine (CX3CL1), play a significant role in inflammatory processes, immune responses, and the progression of various diseases, including cancer and cardiovascular conditions.[2][4][5] This document provides a detailed examination of this compound's binding affinity for CX3CR1, the experimental methodologies used for its characterization, and the associated signaling pathways.

Quantitative Binding Affinity Data

This compound demonstrates high-affinity binding to human CX3CR1 and exhibits cross-reactivity with rat and mouse orthologs, albeit with lower potency.[1] Its selectivity for CX3CR1 over CXCR2 is substantial, highlighting its targeted mechanism of action.[1][6]

Table 1: Inhibitor Constant (Ki) of this compound for CX3CR1

| Species | Ki (nM) |

| Human | 4 |

| Rat | 7 |

Data sourced from MedchemExpress.[1]

Table 2: Equilibrium Dissociation Constant (KB) of this compound for CX3CR1

| Species | KB (nM) |

| Human | 10 |

| Rat | 29 |

| Mouse | 54 |

Data sourced from MedchemExpress.[1]

Table 3: Half-maximal Inhibitory Concentration (IC50) of this compound

| Assay Condition | IC50 (nM) |

| B-lymphocyte cell line | 6 |

| Human whole blood | 300 |

Data sourced from MedchemExpress.[1]

Table 4: Selectivity Profile of this compound

| Receptor | Ki (nM) |

| CX3CR1 | 3.9 |

| CXCR2 | 2800 |

Data sourced from MedchemExpress.[1][6]

Mechanism of Action

This compound functions as an allosteric, non-competitive modulator of the CX3CR1 receptor.[1][3] This means it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand, CX3CL1, binds. This binding event induces a conformational change in the receptor that prevents its activation, even when CX3CL1 is present.[7] By blocking CX3CR1 signaling, this compound inhibits the recruitment of immune cells like leukocytes and monocytes to tissues, thereby mitigating inflammatory responses.[2] Additionally, it has been shown to inhibit the proliferation of cancer cells that express CX3CR1 and may interfere with DNA repair mechanisms in these cells.[2]

Experimental Protocols

The binding affinity and functional activity of this compound have been characterized using a variety of in vitro assays.

Radioligand Binding Assay

A common method to determine binding affinity is the equilibrium saturation binding experiment.

-

Objective: To determine the dissociation constant (Kd) of the radiolabeled ligand and the maximal binding capacity (Bmax). When a competitor like this compound is introduced, its inhibitor constant (Ki) can be calculated.

-

Methodology:

-

Cell Preparation: Membranes from cells expressing CX3CR1 are prepared.

-

Incubation: The membranes are incubated with increasing concentrations of a radiolabeled CX3CL1, such as 125I-CX3CL1, to determine total binding.

-

Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of an unlabeled competitor to determine non-specific binding.

-

Competition Assay: To determine this compound's affinity, fixed concentrations of the radioligand and cell membranes are incubated with varying concentrations of this compound.

-

Separation and Detection: Bound and free radioligand are separated, typically by filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The Ki value for this compound is then determined using the Cheng-Prusoff equation. In studies with this compound, it was observed to reduce the maximal binding of 125I-CX3CL1 without affecting the Kd, which is characteristic of a non-competitive antagonist.[1]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Facebook [cancer.gov]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. mdpi.com [mdpi.com]

- 5. Regulation and biological functions of the CX3CL1-CX3CR1 axis and its relevance in solid cancer: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

KAND567 and the Fractalkine Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fractalkine/CX3CR1 signaling axis is a critical regulator of inflammatory cell migration and has emerged as a promising therapeutic target for a range of diseases characterized by chronic inflammation. KAND567 (previously known as AZD8797) is a potent, selective, and orally bioavailable non-competitive allosteric antagonist of the CX3CR1 receptor. This technical guide provides an in-depth overview of the KAND567 fractalkine signaling pathway, including its mechanism of action, downstream signaling cascades, and the experimental methodologies used to characterize its activity. Quantitative data from preclinical and clinical studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development in this area.

Introduction to the Fractalkine/CX3CR1 Axis

The chemokine CX3CL1, also known as fractalkine, is a unique member of the chemokine family, existing in both a membrane-bound and a soluble form. It is the sole ligand for the G protein-coupled receptor CX3CR1. The membrane-bound form of fractalkine mediates cell-cell adhesion, while the soluble form acts as a chemoattractant for cells expressing CX3CR1, including monocytes, macrophages, T-cells, and natural killer (NK) cells.[1] This signaling axis plays a crucial role in the migration and infiltration of these immune cells into tissues during inflammatory processes. Dysregulation of the fractalkine/CX3CR1 pathway has been implicated in the pathogenesis of numerous inflammatory conditions, including cardiovascular disease, neuropathic pain, and certain cancers.[2][3]

KAND567: A CX3CR1 Antagonist

KAND567 is a small molecule antagonist of the CX3CR1 receptor.[4] It functions as a non-competitive, allosteric modulator, binding to a site on the receptor distinct from the fractalkine binding site.[5][6] This binding mode prevents the conformational changes in CX3CR1 that are necessary for downstream signaling, even in the presence of fractalkine. KAND567 has demonstrated efficacy in various preclinical models of inflammatory diseases and is currently undergoing clinical evaluation for conditions such as acute myocardial infarction.[7][8]

The Fractalkine Signaling Pathway and KAND567's Mechanism of Action

Upon binding of fractalkine to CX3CR1, a cascade of intracellular signaling events is initiated. This process is effectively blocked by KAND567.

KAND567 antagonizes CX3CL1 binding and subsequent G-protein signaling by binding to an allosteric site on the CX3CR1 receptor.[5] This inhibition prevents downstream signaling cascades, including the inhibition of Ca²⁺ mobilization and Src activation, which are crucial for cellular migration and adhesion.[7] Key downstream pathways affected include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathways (p38 and ERK).[9]

Quantitative Data Summary

The following tables summarize the key quantitative data for KAND567 from various in vitro and in vivo studies.

Table 1: In Vitro Activity of KAND567

| Assay Type | Cell Line / System | Parameter | Value | Reference |

| Radioligand Binding | Human CX3CR1 | Ki | 4 nM | [2] |

| Radioligand Binding | Rat CX3CR1 | Ki | 7 nM | [2] |

| Radioligand Binding | CHO-hCX3CR1 membranes | Kd | 12 nM | [7] |

| Flow Adhesion Assay | Human B-lymphocyte cell line | IC50 | 6 nM | [6] |

| Flow Adhesion Assay | Human whole blood | IC50 | 300 nM | [6][7] |

| G-protein Activation ([35S]GTPγS) | CHO-hCX3CR1 membranes | Inhibition | Yes | [6] |

Table 2: Preclinical In Vivo Efficacy of KAND567

| Animal Model | Disease | Key Finding | Reference |

| Atherosclerosis-prone mice | Atherosclerosis | 50% reduction in vascular macrophage infiltration | [7][10] |

| Rat Myocardial Infarction | Myocardial Infarction | Reduction in infarct size, inflammation, and hemorrhage | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of KAND567.

CX3CR1 Receptor Binding Assay ([3H]-KAND567 Competitive Binding)

This assay determines the affinity of compounds for the CX3CR1 receptor by measuring their ability to displace a radiolabeled ligand (e.g., [3H]-KAND567).

-

Materials:

-

Cell membranes from a cell line stably expressing human CX3CR1 (e.g., CHO-hCX3CR1).

-

[3H]-KAND567 (radioligand).

-

Test compounds (e.g., KAND567).

-

Assay buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

-

GF/B filter plates.

-

Scintillation cocktail.

-

-

Procedure:

-

Incubate cell membranes with [3H]-KAND567 and varying concentrations of the test compound in a 96-well plate.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature.

-

Terminate the reaction by rapid filtration through GF/B filter plates to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Add scintillation cocktail to the dried filters.

-

Measure the radioactivity using a scintillation counter.

-

Determine the IC50 value by non-linear regression analysis of the competition binding curve. The Ki value can be calculated using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by fractalkine binding to CX3CR1.

-

Materials:

-

CX3CR1-expressing cells (e.g., CHO-hCX3CR1 or primary monocytes).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fractalkine (agonist).

-

KAND567 (test compound).

-

Fluorescence plate reader with kinetic reading capabilities.

-

-

Procedure:

-

Seed cells in a 96-well black-walled, clear-bottom plate.

-

Load the cells with Fluo-4 AM dye.

-

Wash the cells to remove excess dye.

-

Add varying concentrations of KAND567 and incubate.

-

Add a fixed concentration of fractalkine to stimulate calcium release.

-

Immediately measure the fluorescence intensity over time using a plate reader.

-

The peak fluorescence intensity is used to determine the dose-response curve and calculate the IC50 value for KAND567.

-

Monocyte Chemotaxis Assay

This assay assesses the ability of KAND567 to inhibit the migration of monocytes towards a fractalkine gradient.

-

Materials:

-

Primary human monocytes or a monocyte-like cell line (e.g., THP-1).

-

Transwell inserts with a porous membrane (e.g., 5 µm pores).

-

Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA).

-

Fractalkine.

-

KAND567.

-

Cell viability reagent (e.g., CellTiter-Glo).

-

-

Procedure:

-

Place fractalkine in the lower chamber of a 24-well plate.

-

Pre-incubate monocytes with varying concentrations of KAND567.

-

Add the pre-incubated monocytes to the upper chamber of the Transwell insert.

-

Incubate for a period to allow for cell migration (e.g., 2-4 hours).

-

Quantify the number of cells that have migrated to the lower chamber using a cell viability reagent and a luminometer.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of KAND567 to determine the IC50.

-

Western Blot Analysis of Downstream Signaling

This technique is used to measure the phosphorylation status of key proteins in the CX3CR1 signaling pathway, such as p38 MAPK, Akt, and ERK, to confirm the inhibitory effect of KAND567.

-

Materials:

-

CX3CR1-expressing cells.

-

Fractalkine.

-

KAND567.

-

Lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-phospho-p38, anti-p38, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Starve cells to reduce basal signaling.

-

Pre-treat cells with KAND567.

-

Stimulate cells with fractalkine for a short period (e.g., 5-15 minutes).

-

Lyse the cells and collect the protein extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies against the phosphorylated and total forms of the target proteins.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated to total protein.

-

Conclusion

KAND567 is a promising therapeutic agent that effectively targets the fractalkine/CX3CR1 signaling pathway. Its non-competitive, allosteric mechanism of action provides a robust inhibition of inflammatory cell migration. The experimental protocols detailed in this guide provide a framework for the continued investigation of KAND567 and other modulators of this important signaling pathway. A thorough understanding of the molecular mechanisms and the application of standardized assays are crucial for the successful development of novel anti-inflammatory therapies targeting the fractalkine/CX3CR1 axis.

References

- 1. youtube.com [youtube.com]

- 2. pnas.org [pnas.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. AZD8797 is an allosteric non-competitive modulator of the human CX3CR1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fractalkine Signalling (CX3CL1/CX3CR1 Axis) as an Emerging Target in Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. isrctn.com [isrctn.com]

- 9. ccrod.cancer.gov [ccrod.cancer.gov]

- 10. researchgate.net [researchgate.net]

- 11. criver.com [criver.com]

AZD8797: A Technical Guide to its Immunomodulatory Role as a CX3CR1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD8797, also known as KAND567, is a potent and selective, orally active, non-competitive allosteric antagonist of the C-X3-C motif chemokine receptor 1 (CX3CR1).[1] This technical guide provides an in-depth overview of the immunomodulatory role of AZD8797, focusing on its mechanism of action, preclinical efficacy in various inflammatory models, and the experimental methodologies used to characterize its activity. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Introduction to CX3CR1 and its Ligand CX3CL1

The chemokine receptor CX3CR1 and its exclusive ligand, fractalkine (CX3CL1), constitute a unique signaling axis within the chemokine family.[2] CX3CL1 is the sole member of the CX3C chemokine subfamily and exists in two forms: a membrane-bound form that mediates cell adhesion and a soluble form that acts as a chemoattractant.[2] CX3CR1 is predominantly expressed on the surface of various immune cells, including monocytes, natural killer (NK) cells, and T-cells, as well as on smooth muscle cells.[2] The CX3CL1/CX3CR1 axis plays a critical role in leukocyte trafficking, adhesion, and migration, making it a key player in inflammatory responses associated with a range of diseases such as atherosclerosis, diabetes, multiple sclerosis, and spinal cord injury.[2][3][4]

AZD8797: A Non-Competitive Allosteric Modulator

AZD8797 distinguishes itself by its non-competitive, allosteric mechanism of action.[2] Unlike competitive antagonists that bind to the same site as the natural ligand, AZD8797 binds to a different, allosteric site on the CX3CR1 receptor.[2] This binding event induces a conformational change in the receptor that reduces its affinity for CX3CL1, effectively preventing ligand binding and subsequent receptor activation.[2][5] This mode of inhibition is insurmountable, meaning its effect cannot be overcome by increasing the concentration of the natural ligand, CX3CL1.[5]

Biased Signaling

Interestingly, AZD8797 demonstrates biased signaling, meaning it differentially affects the various downstream signaling pathways activated by CX3CR1. While it effectively blocks G-protein activation, it has been shown to act as a positive allosteric modulator of β-arrestin recruitment at sub-micromolar concentrations.[2][6] This biased agonism suggests that AZD8797 can selectively modulate cellular responses, offering a potential therapeutic advantage by targeting specific disease-driving pathways while sparing others.

Quantitative Data on AZD8797 Activity

The following tables summarize the key quantitative data from in vitro and in vivo studies characterizing the potency and efficacy of AZD8797.

| Parameter | Species | Cell Type/System | Value | Reference |

| IC₅₀ (Flow Adhesion) | Human | B-lymphocyte cell line (RPMI-8226) | 6 nM | [6] |

| Human | Whole Blood | 300 nM | [6] | |

| IC₅₀ ([³⁵S]GTPγS Accumulation) | Human | CHO-hCX₃CR1 membranes | 340 nM | [2] |

| Kᵢ (Binding Affinity) | Human | CX3CR1 | 3.9 nM | [1] |

| Rat | CX3CR1 | 7 nM | [7] | |

| Mouse | CX3CR1 | 54 nM | [7] | |

| Kₒ (Equilibrium Dissociation Constant) | Human | CX3CR1 | 10 nM | [1] |

| Rat | CX3CR1 | 29 nM | [7] | |

| Selectivity | Human | CXCR2 | Kᵢ = 2800 nM | [1] |

Table 1: In Vitro Activity of AZD8797

| Model | Species | Key Findings | Reference |

| Acute Spinal Cord Injury | Rat | Improved locomotive recovery; Reduced apoptosis, necrosis, and levels of IL-1β, IL-6, and TNF-α. | [3][8] |

| Experimental Autoimmune Encephalomyelitis (EAE) - Multiple Sclerosis Model | Rat | Reduced clinical symptoms and relapses; Decreased CNS inflammation and demyelination. | [4][7] |

| Orthotopic Murine Glioma | Mouse | Improved survival; Reduced tumor immune cell infiltration. | [9] |

| Fructose-Induced Hypertension | Rat | Attenuated hypertension; Decreased pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in the nucleus tractus solitarii. | [10] |

| Retinal Degeneration | Mouse | Suppressed neuroglia activation and inflammatory response. | [11] |

| SARS-CoV-2 Induced Brain Damage | Mouse | Reduced SARS-CoV-2 immunoreactivity and apoptotic activity in the brain. | [5] |

Table 2: In Vivo Efficacy of AZD8797 in Disease Models

Signaling Pathways and Experimental Workflows

CX3CL1/CX3CR1 Signaling Pathway and Inhibition by AZD8797

Caption: CX3CL1/CX3CR1 signaling and the modulatory effects of AZD8797.

Experimental Workflow: Flow Adhesion Assay

Caption: Workflow for assessing AZD8797's effect on cell adhesion.

Experimental Workflow: [³⁵S]GTPγS Accumulation Assay

Caption: Workflow for the [³⁵S]GTPγS accumulation assay.

Detailed Experimental Protocols

Flow Adhesion Assay

This assay mimics the physiological adhesion of leukocytes to the endothelium.[4]

-

Cell Preparation:

-

RPMI-8226 cells are cultured in RPMI 1640 medium supplemented with GlutaMAX and 20% FBS. Prior to the experiment, cells are centrifuged and resuspended in RPMI 1640 with 1% FBS to a concentration of 5 x 10⁶ cells/mL.[2]

-

For whole blood experiments, human whole blood is collected with heparin as an anticoagulant.[2]

-

-

Compound Preparation and Incubation:

-

AZD8797 is serially diluted in DMSO.

-

RPMI-8226 cells are pre-incubated with AZD8797 for 15 minutes, while whole blood is pre-incubated for 60 minutes. The final DMSO concentration is kept constant.[2]

-

-

Assay Performance:

-

Microfluidic channels are coated with full-length human CX3CL1.

-

The cell suspension is perfused through the channels at a defined shear stress to simulate blood flow.

-

Cell adhesion to the CX3CL1-coated surface is visualized and recorded in real-time using a microscope equipped with a digital camera.

-

-

Data Analysis:

-

The number of adherent cells per unit area is quantified using image analysis software.

-

IC₅₀ values are calculated by plotting the percentage of inhibition of cell adhesion against the concentration of AZD8797.

-

[³⁵S]GTPγS Accumulation Assay

This assay measures the activation of G-proteins following receptor stimulation.[2]

-

Membrane Preparation:

-

Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing human CX3CR1 (CHO-hCX₃CR1).

-

-

Assay Buffer:

-

The assay is performed in a buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 µM GDP.

-

-

Reaction Mixture:

-

Cell membranes (5-10 µg of protein) are incubated with varying concentrations of AZD8797, a fixed concentration of CX3CL1 (e.g., EC₈₀), and 0.1 nM [³⁵S]GTPγS in the assay buffer.

-

-

Incubation and Termination:

-

The reaction is incubated at 30°C for 60 minutes.

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

-

-

Measurement and Analysis:

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data are analyzed to determine the inhibitory effect of AZD8797 on CX3CL1-stimulated [³⁵S]GTPγS binding, and IC₅₀ values are calculated.[2]

-

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated CX3CR1 receptor.[2]

-

Cell Line:

-

A commercially available cell line engineered to express CX3CR1 and a β-arrestin fusion protein linked to a reporter system (e.g., PathHunter™ from DiscoveRx) is used.[2]

-

-

Assay Procedure:

-

Signal Detection:

-

Data Analysis:

-

The data are analyzed to determine the effect of AZD8797 on CX3CL1-induced β-arrestin recruitment, assessing for both agonistic and antagonistic effects.

-

Conclusion

AZD8797 is a well-characterized, potent, and selective non-competitive allosteric modulator of the CX3CR1 receptor. Its unique mechanism of action, including biased signaling, and its demonstrated efficacy in a variety of preclinical models of inflammatory diseases highlight its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the key data and experimental methodologies that form the basis of our understanding of AZD8797's immunomodulatory role, serving as a valuable resource for the scientific and drug development communities. Further clinical investigation is warranted to translate these promising preclinical findings into novel treatments for human diseases.

References

- 1. AZD8797 is an allosteric non-competitive modulator of the human CX3CR1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AZD8797 is an allosteric non-competitive modulator of the human CX3CR1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (PDF) AZD8797 Is an Allosteric Non-Competitive Modulator of [research.amanote.com]

- 4. portlandpress.com [portlandpress.com]

- 5. Frontiers | A Dynamic Mass Redistribution Assay for the Human Sweet Taste Receptor Uncovers G-Protein Dependent Biased Ligands [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Dynamic Mass Redistribution Assays Decode Surface Influence on Signaling of Endogenous Purinergic P2Y Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Cederblad, L., Rosengren, B., Ryberg, E. and Hermansson, N.-O. (2016) AZD8797 is an Allosteric Non-Competitive Modulator of the Human CX3CR1 Rreceptor. Biochemical Journal, 473, 641-647. - References - Scientific Research Publishing [scirp.org]

Rugocrixan: A Deep Dive into its Anti-Inflammatory Properties and Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Rugocrixan (also known as AZD8797 and KAND567) is an orally bioavailable, selective, and non-competitive allosteric antagonist of the CX3C chemokine receptor 1 (CX3CR1).[1][2][3] By blocking the interaction between CX3CR1 and its endogenous ligand, fractalkine (CX3CL1), this compound effectively modulates key inflammatory pathways. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its activity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel anti-inflammatory therapeutics.

Introduction: The CX3CL1/CX3CR1 Axis in Inflammation

The CX3CL1/CX3CR1 signaling axis plays a pivotal role in the recruitment and activation of various immune cells, including monocytes, macrophages, T cells, and natural killer (NK) cells, at sites of inflammation. Fractalkine (CX3CL1) is a unique chemokine that exists in both a membrane-bound form, acting as an adhesion molecule, and a soluble form, which functions as a chemoattractant. Its receptor, CX3CR1, is a G protein-coupled receptor (GPCR) expressed on the surface of these immune cells.

Dysregulation of the CX3CL1/CX3CR1 axis has been implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, including neuroinflammatory conditions, cardiovascular disease, and certain cancers.[1] Consequently, targeting this pathway presents a promising therapeutic strategy for a range of disorders characterized by chronic or excessive inflammation. This compound has emerged as a potent small molecule inhibitor of this axis, demonstrating significant anti-inflammatory potential in preclinical models.[1]

Mechanism of Action

This compound exerts its anti-inflammatory effects by specifically targeting and blocking the CX3CR1 receptor.[1] As a non-competitive allosteric antagonist, it binds to a site on the receptor distinct from the fractalkine binding site, inducing a conformational change that prevents receptor activation even in the presence of its natural ligand.[2] This blockade of CX3CR1-mediated signaling leads to a cascade of downstream effects that collectively dampen the inflammatory response.

The primary consequences of this compound's mechanism of action include:

-

Inhibition of Leukocyte Chemotaxis: By blocking the chemoattractant function of soluble fractalkine, this compound prevents the migration of CX3CR1-expressing immune cells to inflamed tissues.

-

Reduced Cell Adhesion: this compound interferes with the adhesive interactions between leukocytes and endothelial cells mediated by membrane-bound fractalkine, thereby limiting the extravasation of inflammatory cells from the bloodstream into tissues.[1]

-

Downregulation of Pro-inflammatory Cytokine Release: By inhibiting the activation of CX3CR1-positive cells, this compound leads to a reduction in the production and release of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[4][5]

Signaling Pathway

The binding of fractalkine to CX3CR1 initiates a signaling cascade that is characteristic of G protein-coupled receptors. This involves the activation of heterotrimeric G proteins, leading to downstream signaling through various pathways, including the mitogen-activated protein kinase (MAPK) and protein kinase B (Akt) pathways. These pathways ultimately regulate cellular processes such as chemotaxis, adhesion, survival, and cytokine production. This compound, by preventing the initial receptor activation, effectively abrogates these downstream signaling events.

Quantitative Data on Anti-Inflammatory Properties

The anti-inflammatory activity of this compound has been quantified in a variety of in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Receptor Binding and Functional Activity

| Assay Type | Target | Species | Cell Line/System | Parameter | Value (nM) | Reference |

| Radioligand Binding | CX3CR1 | Human | HEK293S cells | Kᵢ | 3.9 | [2] |

| Radioligand Binding | CXCR2 | Human | HEK293S cells | Kᵢ | 2800 | [2] |

| Radioligand Binding | CX3CR1 | Rat | - | Kᵢ | 7 | [2] |

| Functional Adhesion | CX3CL1-mediated adhesion | Human | B-lymphocyte cell line | IC₅₀ | 6 | [2] |

| Functional Adhesion | CX3CL1-mediated adhesion | Human | Whole Blood | IC₅₀ | 300 | [2] |

| Equilibrium Dissociation | CX3CR1 | Human | - | K₋ | 10 | [2] |

| Equilibrium Dissociation | CX3CR1 | Rat | - | K₋ | 29 | [2] |

| Equilibrium Dissociation | CX3CR1 | Mouse | - | K₋ | 54 | [2] |

Table 2: In Vivo Anti-Inflammatory Efficacy

| Animal Model | Disease Model | Species | Treatment | Outcome Measure | Result | Reference |

| Spinal Cord Injury | Acute SCI | Rat | AZD8797 | Serum TNF-α level | Significant reduction vs. untreated SCI group | [4] |

| Spinal Cord Injury | Acute SCI | Rat | AZD8797 | Serum IL-6 level | Significant reduction vs. untreated SCI group | [4] |

| Spinal Cord Injury | Acute SCI | Rat | AZD8797 | Serum IL-1β level | Significant reduction vs. untreated SCI group | [4] |

| Experimental Autoimmune Encephalomyelitis | MOG-induced EAE | Dark Agouti Rat | AZD8797 | Reduced paralysis, CNS pathology, and relapses | Effective before onset and after acute phase | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Assays

-

Objective: To determine the binding affinity of this compound for the CX3CR1 receptor.

-

Cell Line: Human Embryonic Kidney (HEK) 293S cells stably expressing human CX3CR1 or CXCR2.

-

Radioligand: ¹²⁵I-labeled CX3CL1 for CX3CR1 and ¹²⁵I-labeled IL-8 for CXCR2.

-

Protocol:

-

Prepare cell membranes from the transfected HEK293S cells.

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Incubate the mixture at room temperature for a specified time to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

-

-

Objective: To assess the ability of this compound to inhibit the adhesion of leukocytes to fractalkine-expressing cells under flow conditions.

-

Cell Types: A B-lymphocyte cell line and human whole blood.

-

Protocol:

-

Coat the channels of a flow chamber with recombinant human fractalkine.

-

Pre-incubate the B-lymphocyte cell line or human whole blood with varying concentrations of this compound.

-

Perfuse the cell suspension through the fractalkine-coated flow chamber at a defined shear stress.

-

Record the number of adherent cells using video microscopy.

-

Quantify the number of adherent cells per unit area.

-

Determine the concentration of this compound that inhibits 50% of cell adhesion (IC₅₀) compared to the vehicle control.

-

-

Objective: To measure the activation of G proteins coupled to the CX3CR1 receptor in response to fractalkine and its inhibition by this compound.

-

Protocol:

-

Prepare cell membranes from cells expressing CX3CR1.

-

Incubate the membranes with a fixed concentration of [³⁵S]GTPγS, a non-hydrolyzable GTP analog, in the presence or absence of fractalkine and varying concentrations of this compound.

-

Stimulate G protein activation by adding fractalkine.

-

After incubation, terminate the reaction by rapid filtration.

-

Measure the amount of [³⁵S]GTPγS bound to the G proteins on the filters using a scintillation counter.

-

The inhibition of fractalkine-stimulated [³⁵S]GTPγS binding by this compound indicates its antagonist activity.

-

In Vivo Assays

-

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound by measuring its effect on pro-inflammatory cytokine levels.

-

Animal Model: Adult male Sprague-Dawley rats.[6]

-

Protocol:

-

Induce a moderate contusion injury to the spinal cord at a specific thoracic level.

-

Administer this compound (AZD8797) or vehicle control to the rats at a defined dose and schedule post-injury.

-

At a specific time point after injury (e.g., 10 days), collect blood samples.[4]

-

Separate the serum and measure the concentrations of TNF-α, IL-6, and IL-1β using enzyme-linked immunosorbent assays (ELISAs).[4]

-

Compare the cytokine levels between the this compound-treated group and the vehicle-treated SCI group to determine the anti-inflammatory effect.

-

-

Objective: To assess the therapeutic potential of this compound in a preclinical model of multiple sclerosis.

-

Animal Model: Dark Agouti rats.

-

Protocol:

-

Induce EAE by immunizing rats with MOG peptide emulsified in Complete Freund's Adjuvant.

-

Administer this compound or vehicle control either prophylactically (before disease onset) or therapeutically (after disease onset).

-

Monitor the animals daily for clinical signs of EAE, such as tail limpness, limb weakness, and paralysis, using a standardized scoring system.

-

At the end of the study, sacrifice the animals and perform histological analysis of the central nervous system (CNS) to assess inflammation and demyelination.

-

Compare the clinical scores, CNS pathology, and incidence of relapses between the this compound-treated and vehicle-treated groups.

-

Clinical Development

This compound has been investigated in several clinical trials for various indications, including inflammatory conditions.

A Phase II, randomized, double-blind, placebo-controlled study (NCT06012565) was initiated to evaluate the efficacy, safety, tolerability, and pharmacokinetics of KAND567 in subjects hospitalized with COVID-19 requiring oxygen treatment.[7] The study was, however, terminated.

Another Phase IIa, randomized, double-blind, placebo-controlled trial (ISRCTN18402242) was completed to evaluate the safety, tolerability, anti-inflammatory, and cardioprotective effects of KAND567 in patients with ST-elevation myocardial infarction (STEMI) undergoing percutaneous coronary intervention.[8]

These clinical investigations, although not all completed, underscore the therapeutic interest in this compound for conditions with a significant inflammatory component.

Conclusion

This compound is a potent and selective antagonist of the CX3CR1 receptor with well-documented anti-inflammatory properties. Its mechanism of action, centered on the inhibition of the CX3CL1/CX3CR1 signaling axis, effectively mitigates leukocyte recruitment and the production of pro-inflammatory cytokines. The quantitative data from both in vitro and in vivo studies provide a strong rationale for its development as a therapeutic agent for a range of inflammatory diseases. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in human diseases. This technical guide provides a solid foundation for researchers and drug development professionals to understand the core attributes of this promising anti-inflammatory compound.

References

- 1. isrctn.com [isrctn.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Facebook [cancer.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. A novel CX3CR1 inhibitor AZD8797 facilitates early recovery of rat acute spinal cord injury by inhibiting inflammation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel CX3CR1 inhibitor AZD8797 facilitates early recovery of rat acute spinal cord injury by inhibiting inflammation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. A Phase IIa Clinical Trial of KAND567, Fractalkine Receptor Inhibitor, in Patients with ST-Elevation Acute Myocardial Infarction after Percutaneous Coronary Intervention - ePrints - Newcastle University [eprints.ncl.ac.uk]

The Potential Antineoplastic Activities of Rugocrixan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rugocrixan (also known as KAND567 or AZD8797) is an orally bioavailable, selective, non-competitive allosteric antagonist of the C-X3-C motif chemokine receptor 1 (CX3CR1). Emerging preclinical and early clinical data suggest that this compound possesses promising antineoplastic activities, particularly in combination with DNA-damaging agents. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, a summary of key preclinical and clinical findings, detailed experimental protocols for relevant assays, and visualizations of the associated signaling pathways and experimental workflows.

Introduction

The chemokine receptor CX3CR1 and its ligand, fractalkine (CX3CL1), form a signaling axis implicated in various pathological processes, including inflammation and cancer.[1] Elevated expression of CX3CR1 has been observed in several malignancies, including ovarian, breast, prostate, and pancreatic cancers, where it is often associated with tumor progression, metastasis, and poor prognosis.[2] this compound, a potent antagonist of CX3CR1, is being investigated for its therapeutic potential in oncology. This document synthesizes the available scientific and clinical information on the antineoplastic activities of this compound.

Mechanism of Action

This compound exerts its antineoplastic effects through a dual mechanism primarily centered on the inhibition of the CX3CR1 signaling pathway.

-

Direct Inhibition of Tumor Cell Proliferation: By binding to and blocking CX3CR1 on the surface of cancer cells, this compound prevents the binding of fractalkine, thereby inhibiting downstream signaling pathways that promote tumor cell proliferation.[1]

-

Sensitization to Chemotherapy via Inhibition of DNA Repair: A key and novel aspect of this compound's anticancer activity is its ability to suppress the Fanconi Anemia (FA) DNA repair pathway.[2] This pathway is crucial for the repair of DNA interstrand crosslinks (ICLs), a type of damage induced by platinum-based chemotherapies. By inhibiting CX3CR1, this compound impairs the recruitment of the key FA protein, FANCD2, to sites of DNA damage.[2][3] This leads to unresolved DNA damage, replication fork stalling, and ultimately, enhanced cancer cell death when used in combination with DNA crosslinking agents.[2][3]

Signaling Pathway

Caption: CX3CR1 signaling and this compound's mechanism of action.

Preclinical Data

A pivotal study by Lehto et al. (2021) in Cancers provides the most comprehensive preclinical data on this compound's (KAND567) antineoplastic activity.[2]

Quantitative Data Summary

| Cell Line | Treatment | Endpoint | Result |

| U2OS | Cisplatin + KAND567 (1 µM) | Cell Viability (Resazurin Assay) | Synergistic decrease in cell viability compared to either agent alone. |

| PEO1 (Cisplatin-sensitive ovarian cancer) | Cisplatin + KAND567 (1 µM) | Cell Viability (Resazurin Assay) | Significant potentiation of cisplatin-induced cell death. |

| PEO4 (Cisplatin-resistant ovarian cancer) | Cisplatin + KAND567 (1 µM) | Cell Viability (Resazurin Assay) | Re-sensitization to cisplatin, showing a significant decrease in cell viability. |

| U2OS | Cisplatin + KAND567 (1 µM) | FANCD2 Foci Formation | Significant reduction in the number of FANCD2 foci-positive cells. |

| U2OS | Cisplatin + KAND567 (1 µM) | Cell Cycle Analysis (S-phase progression) | Impaired S-phase progression, indicating replication fork stalling. |

Data extracted from Lehto et al., 2021.[2]

Clinical Data

This compound is being evaluated in the KANDOVA study (NCT06087289), a Phase Ib/IIa clinical trial in women with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.

KANDOVA Trial (NCT06087289) Overview

| Parameter | Description |

| Phase | Ib/IIa |

| Title | A Two-Part Phase Ib/IIa Study to Evaluate the Safety and Tolerability of KAND567, in Combination With Carboplatin Therapy, and to Determine the Recommended Phase II Dose (RPIID) |

| Population | Women with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer. |

| Intervention | This compound (KAND567) in combination with carboplatin. |

| Primary Objective | To evaluate the safety and tolerability of the combination. |

| Secondary Objective | To evaluate signals of anti-tumor effect. |

| Status | Phase Ib completed; Phase IIa initiated.[4] |

| Recommended Phase II Dose | 375 mg of this compound.[4] |

As of the latest available information, detailed efficacy data from the KANDOVA study, such as overall response rate (ORR) and progression-free survival (PFS), have not been publicly released in a peer-reviewed format. Company press releases indicate that the Phase Ib portion of the study was successfully completed, meeting its objective to define the recommended Phase II dose with a favorable safety and tolerability profile.[4]

Experimental Protocols

Cell Viability (Resazurin) Assay

This protocol is adapted for assessing the synergistic effects of this compound and chemotherapy.

Materials:

-

Cancer cell lines (e.g., U2OS, PEO1, PEO4)

-

96-well, opaque-walled microplates

-

Complete cell culture medium

-

This compound (KAND567)

-

Chemotherapeutic agent (e.g., Cisplatin)

-

Resazurin (B115843) sodium salt solution (0.15 mg/mL in DPBS, sterile-filtered)

-

Fluorescence microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound, the chemotherapeutic agent, and the combination of both. Include vehicle-only controls.

-

Incubate the plates for a duration relevant to the cell line and drug action (e.g., 72 hours).

-

Add 20 µL of the resazurin solution to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure fluorescence using an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Calculate cell viability as a percentage relative to the vehicle-treated control wells after subtracting the background fluorescence from wells with medium only.

Experimental Workflow: Cell Viability Assay

Caption: Step-by-step workflow for the resazurin cell viability assay.

Immunofluorescence Staining for FANCD2 Foci

This protocol is for visualizing the effect of this compound on the formation of FANCD2 foci, a marker of FA pathway activation.

Materials:

-

Cells grown on coverslips in a multi-well plate

-

This compound and chemotherapeutic agent

-

Paraformaldehyde (PFA) solution (4% in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-FANCD2

-

Secondary antibody: fluorescently-conjugated (e.g., Alexa Fluor 488)

-

DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips and treat with this compound and/or a chemotherapeutic agent for the desired time.

-

Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

Wash with PBS and block with blocking buffer for 1 hour.

-

Incubate with the primary anti-FANCD2 antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

-

Image the slides using a fluorescence microscope. Cells with >5 distinct nuclear foci are typically considered positive.

Conclusion and Future Directions

This compound is a promising antineoplastic agent with a novel mechanism of action that extends beyond direct tumor cell growth inhibition to the modulation of DNA repair pathways. Preclinical studies have demonstrated its ability to synergize with platinum-based chemotherapy, offering a potential strategy to overcome chemoresistance. The ongoing KANDOVA clinical trial will provide crucial data on the safety and efficacy of this combination in patients with recurrent ovarian cancer. Future research should focus on elucidating the full spectrum of cancers in which CX3CR1 inhibition is a viable therapeutic strategy and identifying biomarkers to predict patient response to this compound-based therapies. The completion and full publication of the KANDOVA trial results are eagerly awaited by the oncology community.

References

Rugocrixan in Cardiovascular Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rugocrixan (KAND567) is a first-in-class, orally bioavailable, selective, non-competitive, allosteric antagonist of the fractalkine receptor (CX3CR1). The fractalkine signaling axis (CX3CL1/CX3CR1) is a critical pathway in the orchestration of inflammatory responses that drive the pathogenesis of various cardiovascular diseases, including atherosclerosis and myocardial infarction. By blocking this pathway, this compound presents a novel therapeutic strategy to mitigate the detrimental effects of inflammation in the cardiovascular system. This document provides a comprehensive overview of the preclinical data for this compound in cardiovascular disease models, detailing its mechanism of action, experimental protocols, and quantitative outcomes.

Mechanism of Action: The CX3CL1/CX3CR1 Signaling Axis

This compound exerts its therapeutic effects by specifically targeting the CX3C chemokine receptor 1 (CX3CR1).[1] CX3CR1 is a G-protein coupled receptor expressed on the surface of various immune cells, including monocytes, macrophages, T-cells, and natural killer (NK) cells.[2] Its sole ligand is the chemokine fractalkine (CX3CL1), which exists in both a membrane-bound and a soluble form.

The binding of CX3CL1 to CX3CR1 initiates a signaling cascade that promotes the recruitment, adhesion, and survival of these inflammatory cells at sites of tissue injury, such as atherosclerotic plaques and the ischemic myocardium.[3][4] This leads to an exaggerated inflammatory response, contributing to tissue damage and adverse cardiovascular events.[1]

This compound, as a non-competitive allosteric antagonist, binds to a site on the CX3CR1 receptor distinct from the ligand-binding site.[1] This binding event induces a conformational change in the receptor that prevents its activation by CX3CL1, thereby inhibiting the downstream signaling pathways and suppressing the inflammatory cascade.[1]

Signaling Pathway Diagram

Caption: CX3CL1/CX3CR1 signaling pathway and the inhibitory action of this compound.

Preclinical Efficacy in Cardiovascular Disease Models

This compound has demonstrated significant therapeutic potential in well-established rodent models of myocardial infarction and atherosclerosis.

Myocardial Infarction Model

Experimental Protocol:

A study utilized Wistar rats to model acute myocardial infarction (MI).[3] The left anterior descending (LAD) coronary artery was ligated for 30 minutes, followed by 2 hours of reperfusion to induce ischemia-reperfusion injury.[3] this compound (KAND567) or a vehicle was administered as an infusion. Two treatment initiation time points were investigated: 5 minutes before the start of reperfusion and 30 minutes after the start of reperfusion.[3] The primary endpoint was the infarct size, which was determined by triphenyl tetrazolium chloride (TTC) staining and planimetry to measure the infarction area relative to the area at risk of the left ventricle.[3]

Quantitative Data:

| Treatment Group | Infarction Area / Area at Risk (%) | Reduction vs. Vehicle (%) | Statistical Significance |

| Vehicle | Not explicitly stated, used as baseline | - | - |

| This compound (pre-reperfusion) | Not explicitly stated | Up to 50% | Significant[5] |

| This compound (post-reperfusion) | No effect on infarct size | 0% | Not Significant[5] |

Experimental Workflow Diagram:

Caption: Experimental workflow for the myocardial infarction model.

Atherosclerosis Model

Experimental Protocol:

To evaluate the effect of this compound on the development and progression of atherosclerosis, LDL-receptor deficient mice were fed a high-cholesterol diet.[3] These mice were treated with oral KAND567 for a duration of 15 to 23 weeks.[3] The development of atherosclerotic plaques in the thoracic arch was monitored using ultrasound imaging and confirmed with histology.[3] Immunohistochemistry was employed to analyze the cellular composition of the atherosclerotic lesions, specifically focusing on macrophage infiltration.[3]

Quantitative Data:

| Parameter | Treatment Group | Outcome | Reduction vs. Vehicle (%) |

| Vascular Macrophage Infiltration | This compound | Significantly reduced | 50%[5] |

| Intima Media Thickness | This compound | Reduced | Data not quantified[5] |

| Plaque Volume | This compound | Reduced | Data not quantified[5] |

| Plaque Phenotype | This compound | More stable | Qualitative observation[5] |

Experimental Workflow Diagram:

References

The Discovery and Development of Rugocrixan: A CX3CR1 Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Rugocrixan (formerly AZD8797 and KAND567) is an orally bioavailable, selective, non-competitive allosteric antagonist of the C-X3-C motif chemokine receptor 1 (CX3CR1). This receptor and its endogenous ligand, fractalkine (CX3CL1), constitute a unique signaling axis implicated in the pathogenesis of various inflammatory diseases and cancers. By blocking the fractalkine-CX3CR1 interaction, this compound modulates immune cell trafficking and activation, offering a promising therapeutic strategy for conditions characterized by excessive inflammation. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its mechanism of action, key experimental data, and detailed methodologies.

Introduction

The fractalkine/CX3CR1 signaling pathway plays a critical role in the migration and adhesion of leukocytes, including monocytes, natural killer cells, and T lymphocytes. Upregulation of this axis has been observed in numerous pathological conditions, such as cardiovascular diseases, neuroinflammatory disorders, and various malignancies. Consequently, targeting CX3CR1 has emerged as an attractive therapeutic approach. This compound was developed to specifically inhibit this pathway, thereby preventing the recruitment of CX3CR1-expressing immune cells to sites of inflammation and tissue damage.

Mechanism of Action

This compound functions as a non-competitive allosteric antagonist of CX3CR1. Unlike competitive antagonists that bind to the same site as the natural ligand, this compound binds to a distinct site on the receptor. This allosteric modulation induces a conformational change in CX3CR1, preventing the binding of fractalkine and subsequent downstream signaling events. This blockade inhibits G-protein activation, β-arrestin recruitment, and ultimately, the cellular responses mediated by fractalkine, such as cell adhesion, migration, and survival.

Signaling Pathway of Fractalkine (CX3CL1) and Inhibition by this compound

Preclinical Development

In Vitro Studies

A series of in vitro assays were conducted to characterize the binding affinity, functional antagonism, and selectivity of this compound.

Table 1: In Vitro Activity of this compound

| Assay Type | System | Species | Parameter | Value | Reference |

| Radioligand Binding | Recombinant CX3CR1 | Human | Ki | 3.9 nM | |

| Radioligand Binding | Recombinant CX3CR1 | Rat | Ki | 7 nM | |

| Radioligand Binding | Recombinant CX3CR1 | Mouse | Ki | 54 nM | |

| Radioligand Binding | Recombinant CXCR2 | Human | Ki | 2800 nM | |

| Flow Adhesion Assay | B-lymphocyte cell line | Human | IC50 | 6 nM | |

| Flow Adhesion Assay | Whole Blood | Human | IC50 | 300 nM | |

| [35S]GTPγS Accumulation | Recombinant CX3CR1 | Human | Functional Antagonism | Yes | |

| β-arrestin Recruitment | Recombinant CX3CR1 | Human | Positive Modulation | Yes |

In Vivo Studies

The efficacy of this compound was evaluated in rodent models of inflammatory diseases.

Table 2: In Vivo Efficacy of this compound

| Animal Model | Disease | Species | Key Findings | Reference |

| Myelin Oligodendrocyte Glycoprotein (MOG)-induced Experimental Autoimmune Encephalomyelitis (EAE) | Multiple Sclerosis | Dark Agouti Rat | Reduced paralysis, CNS pathology, and incidence of relapses | |

| Spinal Cord Injury (SCI) | Spinal Cord Injury | Sprague-Dawley Rat | Improved locomotive recovery | [1] |

Clinical Development

This compound has been investigated in several clinical trials for different indications.

KANDOVA Study (Ovarian Cancer)

A Phase Ib/IIa study (NCT06087289) evaluated the safety, tolerability, and preliminary efficacy of this compound in combination with carboplatin (B1684641) in patients with recurrent ovarian cancer.[2]

Table 3: Top-line Results from the KANDOVA Study

| Endpoint | Result |

| Primary Objective (Safety & Tolerability) | Met. Favorable safety profile at the selected dose. |

| Secondary Objective (Anti-tumor Effect) | Met. |

| Disease Progression (RECIST 1.1 & GCIG) | |

| Partial Response or Stable Disease at Week 12 | 73% (N=15) |

| Partial Response or Stable Disease at Week 18 | 53% (N=15) |

| Exploratory Analysis (Tumor Biopsies, N=15) | |

| High CX3CR1 expression in cancer cells | 75% with partial response or stable disease |

| Low CX3CR1 expression in cancer cells | 43% with stable disease (no partial response) |

FRACTAL Study (Acute Myocardial Infarction)

A Phase IIa, randomized, placebo-controlled study (ISRCTN18402242) assessed the safety, tolerability, and cardioprotective effects of this compound in patients with ST-elevation myocardial infarction (STEMI) undergoing percutaneous coronary intervention (PCI).[3][4]

Table 4: Top-line Results from the FRACTAL Study

| Endpoint | This compound (n=37) | Placebo (n=34) | p-value |

| Primary Objective (Safety & Tolerability) | Met. Similar safety profile to placebo. | ||

| Adverse Events | 23 (62%) | 24 (71%) | - |

| Serious Adverse Events | 12 (32%) | 11 (32%) | - |

| Secondary Objective (Cardioprotective Effects) | |||

| Incidence of Intramyocardial Hemorrhage | 38% | 57% | 0.19 |

| Incidence of Left Ventricular (LV) Thrombosis | 3% | 15% | - |

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for CX3CR1.

Workflow for Radioligand Binding Assay

Methodology:

-

Membrane Preparation: Membranes are prepared from cells recombinantly expressing the target receptor (e.g., human, rat, or mouse CX3CR1).

-

Incubation: A fixed concentration of a radiolabeled CX3CR1 ligand (e.g., 125I-CX3CL1) is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

Objective: To assess the functional antagonist activity of this compound by measuring its effect on G-protein activation.

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing CX3CR1 are used.

-

Incubation: Membranes are incubated with a CX3CR1 agonist (e.g., CX3CL1) in the presence of varying concentrations of this compound and a fixed concentration of [35S]GTPγS.

-

Reaction: Agonist binding to CX3CR1 stimulates the exchange of GDP for GTP on the Gα subunit of the associated G-protein. The non-hydrolyzable [35S]GTPγS binds to the activated G-protein.

-

Separation and Detection: The amount of [35S]GTPγS bound to the G-proteins is quantified, typically using a filtration method followed by scintillation counting.

-

Data Analysis: The ability of this compound to inhibit the agonist-stimulated [35S]GTPγS binding is measured to determine its functional antagonist potency.

In Vivo Myelin Oligodendrocyte Glycoprotein (MOG)-induced Experimental Autoimmune Encephalomyelitis (EAE) Model

Objective: To evaluate the efficacy of this compound in a preclinical model of multiple sclerosis.

Workflow for EAE Model and Evaluation

References

Rugocrixan: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rugocrixan (KAND567) is a first-in-class, orally bioavailable, small-molecule antagonist of the CX3C chemokine receptor 1 (CX3CR1). Developed by Novakand Pharma (formerly Kancera), this compound is under investigation for its potential therapeutic applications in various inflammatory diseases and cancers. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics and pharmacodynamics, based on publicly available preclinical and clinical data. A second-generation prodrug, Fosthis compound (KAND145), has also been developed to improve upon the product properties of this compound. While detailed quantitative pharmacokinetic data from clinical trials remain confidential, this document synthesizes the available information to offer valuable insights for researchers and drug development professionals.

Introduction to this compound and the Fractalkine Axis

The fractalkine axis, comprising the chemokine CX3CL1 (fractalkine) and its sole receptor CX3CR1, plays a critical role in mediating the migration and infiltration of immune cells, particularly monocytes, macrophages, and NK cells, to sites of inflammation.[1][2] Dysregulation of this axis has been implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neuroinflammatory conditions, and various cancers.

This compound is a selective, non-competitive, and allosteric antagonist of CX3CR1.[3] By blocking the interaction between CX3CL1 and CX3CR1, this compound aims to modulate the inflammatory response and inhibit the progression of diseases driven by CX3CR1-expressing cells.

Pharmacodynamics

Mechanism of Action

This compound exerts its pharmacological effect by binding to the CX3CR1 receptor, thereby preventing the binding of its endogenous ligand, CX3CL1.[3] This blockade inhibits downstream signaling pathways that are crucial for the adhesion, migration, and survival of CX3CR1-expressing immune cells and cancer cells.[3]

The signaling pathway of the fractalkine axis and the mechanism of action of this compound are depicted in the following diagram:

In Vitro Potency and Selectivity

Quantitative in vitro studies have demonstrated this compound's high affinity and selectivity for the human CX3CR1 receptor. The available data is summarized in the table below.

| Parameter | Value | Species | Assay Type | Reference |

| Ki for CX3CR1 | 3.9 nM | Human | Radioligand Binding | Not specified in publicly available data |

| Selectivity | >700-fold vs. CXCR2 | Human | Not specified | Not specified in publicly available data |

Note: While the precise reference for this data is not publicly available, it is consistently cited in scientific literature and by the manufacturer.

Pharmacokinetics

Detailed quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from human clinical trials have not been publicly disclosed. However, press releases and high-level summaries from completed Phase I and Phase II studies provide some qualitative insights.

Fosthis compound: A Prodrug Approach

Novakand Pharma has developed Fosthis compound (KAND145), a prodrug of this compound, to enhance its pharmaceutical properties.[1][4][5] Fosthis compound is rapidly and effectively converted to the active moiety, this compound, in vivo.[4]

Summary of Clinical Pharmacokinetic Findings

A Phase I, randomized, double-blind, placebo-controlled study in healthy volunteers evaluated the safety, tolerability, and pharmacokinetics of Fosthis compound. The key qualitative findings are summarized below.

| Feature | Observation |

| Conversion | Fosthis compound is effectively converted to this compound in humans.[4] |

| PK Profile | The pharmacokinetic profile of this compound following administration of Fosthis compound is comparable to that of direct this compound administration.[4] |

| Food Effect | The safety, tolerability, and pharmacokinetic profile of Fosthis compound are not affected by food. |

| Drug Interactions | The potential for drug-drug interactions is reported to be low. |

Clinical Development and Experimental Protocols

This compound has been evaluated in several clinical trials for various indications. While detailed protocols are not publicly available, the general designs of the key studies are described below.

Phase I Study in Healthy Volunteers (Fosthis compound)

-

Design: Randomized, double-blind, placebo-controlled, single and multiple ascending dose study.[6]

-

Population: Healthy volunteers.[6]

-

Objectives: To evaluate the safety, tolerability, and pharmacokinetics of Fosthis compound, as well as the effect of food on its absorption.[6]

FRACTAL: Phase IIa Study in Myocardial Infarction

-

Design: A randomized, two-arm, parallel-group, placebo-controlled, double-blind, multi-center trial.[7]

-

Population: Patients with ST-elevation myocardial infarction (STEMI) undergoing percutaneous coronary intervention (PCI).[7]

-

Objectives: To evaluate the safety, tolerability, anti-inflammatory, and cardioprotective effects of intravenous and oral administration of this compound.[7][8]

-

Key Outcomes: The study met its primary safety and tolerability endpoints.[7]

KANDOVA: Phase Ib/IIa Study in Ovarian Cancer

-

Design: An open-label, multicenter, dose-escalation study with an expansion cohort.[8]

-

Population: Women with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.[8]

-

Objectives: To evaluate the safety and tolerability of this compound in combination with carboplatin (B1684641) therapy and to determine the recommended Phase II dose.[8]

Conclusion and Future Directions

This compound is a promising CX3CR1 antagonist with a well-defined mechanism of action and a favorable safety profile observed in early clinical trials. The development of the prodrug, Fosthis compound, offers potential advantages for clinical use. While detailed pharmacokinetic data from human studies are not yet publicly available, the qualitative information suggests a predictable and manageable profile.

Further clinical development, including larger Phase IIb and Phase III studies, will be crucial to establish the efficacy of this compound in its target indications and to fully characterize its pharmacokinetic and pharmacodynamic properties. The scientific community awaits the publication of more detailed data from the completed and ongoing clinical trials to better understand the therapeutic potential of this novel anti-inflammatory and anti-cancer agent.

References

The Dichotomous Role of CX3CR1 in Alzheimer's Disease Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemokine receptor CX3CR1, predominantly expressed on microglia in the central nervous system (CNS), and its neuronal ligand, CX3CL1 (fractalkine), form a critical signaling axis that mediates the intricate communication between neurons and microglia. In the context of Alzheimer's disease (AD), this signaling pathway has emerged as a key modulator of neuroinflammation and disease progression. However, its precise role remains a subject of intense investigation, with studies revealing a complex, dichotomous function that is dependent on the specific pathological context, disease stage, and AD model. This technical guide provides an in-depth examination of the role of CX3CR1 in AD pathogenesis, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways to support ongoing research and therapeutic development.

Introduction: The CX3CL1/CX3CR1 Axis

The CX3CL1/CX3CR1 signaling axis is a unique chemokine pathway within the CNS. CX3CL1 is expressed by neurons, existing in both a membrane-bound form that facilitates cell-to-cell adhesion and a soluble form, cleaved by enzymes like ADAM10, that acts as a chemoattractant.[1] Its sole receptor, CX3CR1, is expressed almost exclusively on microglia.[1] This specific expression pattern establishes a direct line of communication, where neurons can modulate microglial activity. Under homeostatic conditions, this signaling is thought to maintain microglia in a quiescent, surveying state. Disruption of this axis, as observed in AD, leads to dysregulated microglial activation, contributing to the neuroinflammatory environment characteristic of the disease.[1][2]

The Dual Role of CX3CR1 in Alzheimer's Disease

Research into CX3CR1's role in AD has yielded seemingly contradictory results, pointing towards both neuroprotective and detrimental effects. This duality appears to be heavily influenced by the specific pathological insult being studied—namely, amyloid-beta (Aβ) plaques or tau pathology.

-

Impact on Amyloid-β Pathology: Several studies using mouse models of amyloidosis (e.g., APPPS1, CRND8) have demonstrated that a deficiency in CX3CR1 leads to a significant, gene-dose-dependent reduction in Aβ deposition.[3][4] This effect is linked to an altered microglial activation state, where CX3CR1-deficient microglia exhibit enhanced phagocytic capacity for Aβ, particularly for protofibrillar forms.[4] These microglia cluster more effectively around plaques and show increased expression of certain pro-inflammatory markers like IL-1β, while other markers like TNFα may be reduced.[3]

-

Impact on Tau Pathology and Neurodegeneration: In contrast, in models where tau pathology is prominent or in the absence of plaque-driven inflammation, CX3CR1 signaling appears to be neuroprotective. Deficiency in CX3CR1 has been shown to exacerbate tau hyperphosphorylation and aggregation.[1] Furthermore, loss of CX3CR1 signaling can worsen cognitive deficits and increase the production of neurotoxic inflammatory cytokines like IL-6 and TNF-α, independent of changes in plaque load.[1] This suggests that CX3CR1 is crucial for restraining microglial-mediated neurotoxicity that drives neuronal damage and cognitive decline.

This evidence suggests that targeting the CX3CR1 pathway for therapeutic intervention requires a nuanced approach, potentially tailored to the specific stage of AD and the predominant pathology.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating the role of CX3CR1 in AD models.

Table 1: Effect of CX3CR1 Deficiency on Amyloid-β Pathology in AD Mouse Models

| Mouse Model | Age | Brain Region | Parameter Measured | Effect of CX3CR1 Deficiency | Quantitative Change | Reference |

|---|---|---|---|---|---|---|